molecular formula C22H17NO2 B14737843 1,3,3-Triphenylpyrrolidine-2,5-dione CAS No. 5685-18-7

1,3,3-Triphenylpyrrolidine-2,5-dione

Cat. No.: B14737843
CAS No.: 5685-18-7
M. Wt: 327.4 g/mol
InChI Key: VYDYXMARQJVPRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,3-Triphenylpyrrolidine-2,5-dione is a heterocyclic compound that belongs to the class of pyrrolidine-2,5-diones. This compound is characterized by a five-membered ring containing nitrogen and two carbonyl groups at positions 2 and 5. The presence of three phenyl groups attached to the pyrrolidine ring makes it a unique and interesting compound for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,3-Triphenylpyrrolidine-2,5-dione can be synthesized through several methods. One common method involves the reaction of triphenylamine with maleic anhydride under specific conditions. The reaction typically requires a solvent such as toluene and a catalyst like p-toluenesulfonic acid. The mixture is heated under reflux for several hours to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Triphenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

1,3,3-Triphenylpyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anticonvulsant activity.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 1,3,3-triphenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of carbonic anhydrase isoenzymes, which are implicated in various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Ethosuximide: 3-ethyl-3-methylpyrrolidine-2,5-dione, used as an anticonvulsant.

    Methsuximide: 1,3-dimethyl-3-phenylpyrrolidine-2,5-dione, also used in the treatment of seizures.

    Phensuximide: 1-methyl-3-phenylpyrrolidine-2,5-dione, another anticonvulsant.

Uniqueness

1,3,3-Triphenylpyrrolidine-2,5-dione is unique due to the presence of three phenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

5685-18-7

Molecular Formula

C22H17NO2

Molecular Weight

327.4 g/mol

IUPAC Name

1,3,3-triphenylpyrrolidine-2,5-dione

InChI

InChI=1S/C22H17NO2/c24-20-16-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)21(25)23(20)19-14-8-3-9-15-19/h1-15H,16H2

InChI Key

VYDYXMARQJVPRI-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.